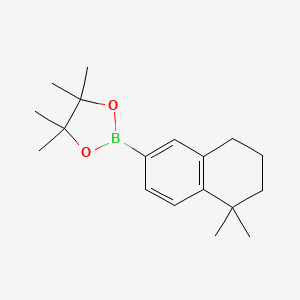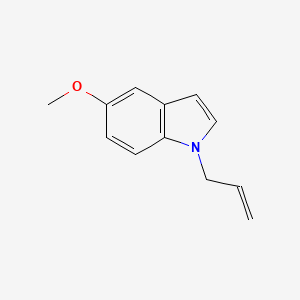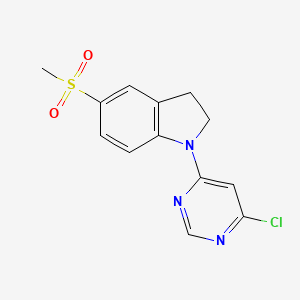
1-(6-chloropyrimidin-4-yl)-5-methylsulfonyl-2,3-dihydroindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-chloropyrimidin-4-yl)-5-methylsulfonyl-2,3-dihydroindole is a chemical compound that belongs to the class of indoline derivatives This compound is characterized by the presence of a chloropyrimidine group attached to the indoline core, along with a methylsulfonyl substituent
Preparation Methods
The synthesis of 1-(6-chloropyrimidin-4-yl)-5-methylsulfonyl-2,3-dihydroindole involves several steps, typically starting with the preparation of the indoline core. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative.
Introduction of the Chloropyrimidine Group: The chloropyrimidine group can be introduced via a nucleophilic substitution reaction, where a suitable chloropyrimidine derivative reacts with the indoline core.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is typically introduced through a sulfonylation reaction using reagents like methylsulfonyl chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(6-chloropyrimidin-4-yl)-5-methylsulfonyl-2,3-dihydroindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the chloropyrimidine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloropyrimidine group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(6-chloropyrimidin-4-yl)-5-methylsulfonyl-2,3-dihydroindole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6-chloropyrimidin-4-yl)-5-methylsulfonyl-2,3-dihydroindole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(6-chloropyrimidin-4-yl)-5-methylsulfonyl-2,3-dihydroindole can be compared with other similar compounds, such as:
1-(6-Chloropyrimidin-4-yl)indoline: Lacks the methylsulfonyl group, which may affect its chemical reactivity and biological activity.
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid: Contains a piperidine ring instead of an indoline core, leading to different chemical properties and applications.
(6-Chloropyrimidin-4-yl)phenylamine: Features a phenylamine group, which may result in distinct biological activities compared to the indoline derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C13H12ClN3O2S |
|---|---|
Molecular Weight |
309.77 g/mol |
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-5-methylsulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C13H12ClN3O2S/c1-20(18,19)10-2-3-11-9(6-10)4-5-17(11)13-7-12(14)15-8-16-13/h2-3,6-8H,4-5H2,1H3 |
InChI Key |
VEAUSBVTVSIDAM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(CC2)C3=CC(=NC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


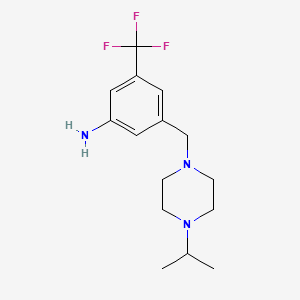
![4-(Methylthio)thieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B8598751.png)
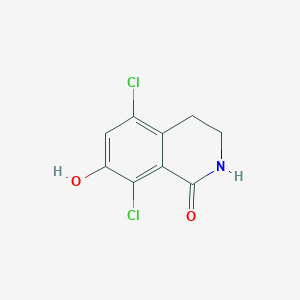
![1-[(3R)-3-(3-Fluoro-5-nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B8598766.png)
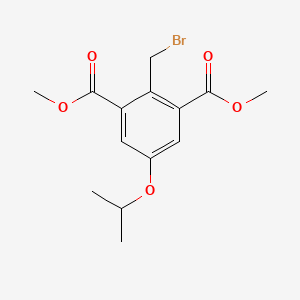
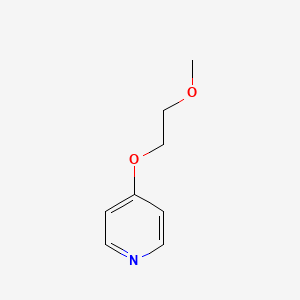
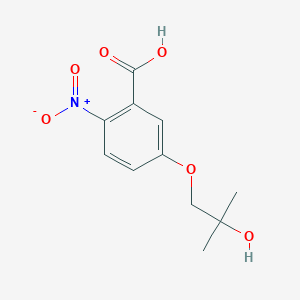
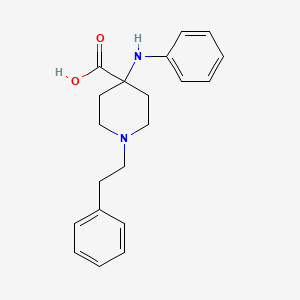
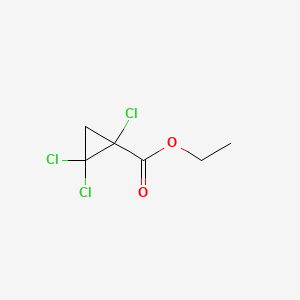
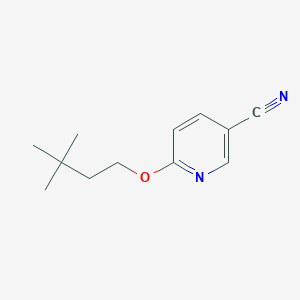

![4-Methyl-5-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-amine](/img/structure/B8598846.png)
